3-(3-Fluoropyridin-4-yl)propanamide is a compound characterized by the presence of a fluorinated pyridine ring and an amide functional group. This compound belongs to the class of organic compounds known as amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The specific structure of 3-(3-Fluoropyridin-4-yl)propanamide allows for unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, with its structure being pivotal for its biological and chemical activities. The synthesis routes often involve reactions that introduce the fluorinated pyridine moiety to the propanamide backbone.
3-(3-Fluoropyridin-4-yl)propanamide is classified under:
The synthesis of 3-(3-Fluoropyridin-4-yl)propanamide can be accomplished through several methods, commonly involving the reaction of 3-fluoropyridine with propanoyl chloride or propanoic acid in the presence of a base such as triethylamine.
3-(3-Fluoropyridin-4-yl)propanamide can participate in various chemical reactions:
Common reagents include:
The mechanism by which 3-(3-Fluoropyridin-4-yl)propanamide exerts its biological effects typically involves interaction with specific molecular targets within biological systems. For instance, it may inhibit enzymes or receptors related to disease processes.
The systematic IUPAC designation 3-(3-Fluoropyridin-4-yl)propanamide precisely defines the atomic connectivity: a propanamide chain (β-alaninamide backbone) covalently bonded at the 4-position of a 3-fluoropyridine ring. This nomenclature distinguishes it from regioisomers such as 3-(2-fluoropyridin-4-yl)propanamide or 3-(4-fluoropyridin-3-yl)propanamide, where fluorine placement critically alters electronic distribution and molecular recognition properties. The compound belongs to the broader fluoropyridine-propanamide structural class, sharing a core framework with derivatives like 3-(pyridin-3-yl)propanoic acid (CAS 3724-19-4) and 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid (S13983008), yet differentiated by its terminal amide rather than carboxylic acid group [6].
Structurally, three key domains govern its physicochemical behavior:
Table 1: Structural Comparison of Representative Pyridine-Propanamide Derivatives
Compound Name | Molecular Formula | Key Structural Features | Bioactivity Relevance |
---|---|---|---|
3-(3-Fluoropyridin-4-yl)propanamide | C₈H₉FN₂O | 3-Fluoro substituent; terminal primary amide | Enhanced kinase binding; metabolic stability |
3-Pyridinepropionic acid | C₈H₉NO₂ | Unfluorinated; terminal carboxylic acid | Coordination chemistry; limited cellular uptake |
3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid | C₈H₇ClFNO₂ | Di-halogenated; carboxylic acid terminus | Intermediate for agrochemicals; higher lipophilicity |
1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol | C₉H₉FN₂O₂ | Fluoropyridine-amide; rigid azetidine | Kinase hinge-binding motif |
The strategic incorporation of fluorine into pyridine-propanamide architectures emerged circa 2010–2015, driven by two convergent developments: advances in catalytic C–H fluorination methodologies and growing recognition of fluorine’s ability to fine-tune drug-like properties. Early non-fluorinated precursors like 3-pyridinepropionic acid (CAS 3724-19-4) were primarily utilized as ligands in coordination polymers or metal-organic frameworks due to their chelating properties [6]. The pivotal shift toward fluorinated variants occurred when medicinal chemists recognized that 3-fluoropyridin-4-yl motifs could replicate the steric and electronic profile of purine rings in kinase ATP-binding sites more effectively than non-halogenated analogs .
Patent analysis reveals accelerating exploitation: EP3556756B1 (2019) disclosed substituted propanamides as nuclease inhibitors for cancer therapy, explicitly claiming fluoropyridine variants. Similarly, US20230339900A1 (2023) highlighted 3-fluoropyridine-4-yl propanamides as casein kinase 1 delta (CK1δ) modulators for neurological disorders, validating this chemotype’s therapeutic relevance [4] . The specific selection of the propanamide linker—over shorter acetamide or longer butanamide chains—stems from comprehensive molecular modeling studies demonstrating optimal vectoring of the amide group into conserved kinase hinge regions while minimizing entropic penalties upon binding [4] .
Table 2: Evolution of Fluoropyridine-Propanamide Derivatives in Patent Literature
Patent/Publication | Year | Therapeutic Focus | Structural Innovations |
---|---|---|---|
EP3556756B1 | 2019 | Nuclease inhibitors (cancer) | Propanamides with 3-fluoropyridin-4-yl headgroup |
CN102924445A | 2012 | Pim kinase inhibitors | Early non-fluorinated pyridylpropanamides |
US20230339900A1 | 2023 | CK1δ modulators (CNS diseases) | 3-Fluoropyridin-4-yl propanamides with azetidine tails |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4